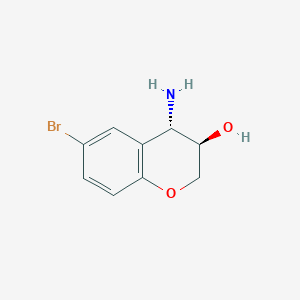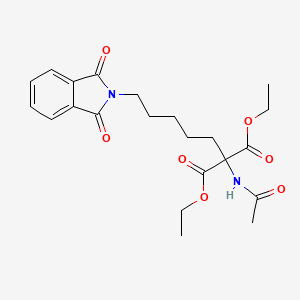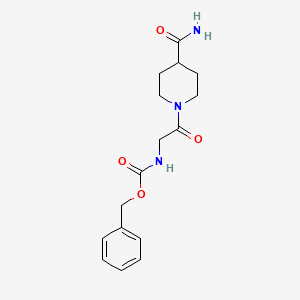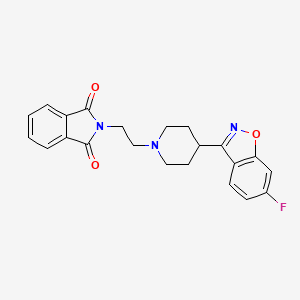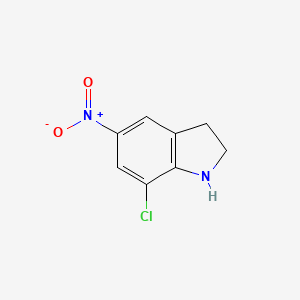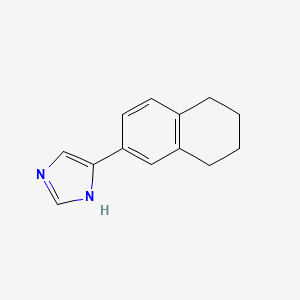![molecular formula C11H12ClN5 B8628148 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-17-7](/img/structure/B8628148.png)
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in pyridine determines the skeleton .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines are diverse. For instance, the introduction of cyano, nitro, sulfonyl, and carboxamide groups at the C-6 position of the pyridopyrimidines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary. For instance, one pyrrolo[2,3-d]pyrimidine derivative had a melting point of 212–214 ℃ .Wirkmechanismus
Eigenschaften
CAS-Nummer |
897360-17-7 |
|---|---|
Produktname |
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine |
Molekularformel |
C11H12ClN5 |
Molekulargewicht |
249.70 g/mol |
IUPAC-Name |
6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN5/c12-9-2-1-8-10(16-9)11(15-7-14-8)17-5-3-13-4-6-17/h1-2,7,13H,3-6H2 |
InChI-Schlüssel |
HPKTYMDQKLMUOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



